Bemnifosbuvir Demonstrates ~10-Fold Higher Intrinsic In Vitro Potency Compared to Sofosbuvir
In comparative in vitro assays, bemnifosbuvir is reported to be approximately 10-fold more active than sofosbuvir against a panel of HCV genotypes (GT) 1–5 [1][2]. This higher intrinsic potency is observed in HCV replicon systems [3].
| Evidence Dimension | Antiviral potency (fold difference) |
|---|---|
| Target Compound Data | 10-fold more active |
| Comparator Or Baseline | Sofosbuvir (PSI-7977) |
| Quantified Difference | Approximately 10-fold higher activity |
| Conditions | In vitro replicon assays against a panel of HCV genotypes (GT) 1-5 |
Why This Matters
For procurement decisions in antiviral drug discovery, higher intrinsic potency against a broad panel of viral genotypes can translate to lower required drug doses and potentially shorter, more effective treatment regimens in vivo.
- [1] Zhou, X.-J., et al. (2024). Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase. Expert Opinion on Investigational Drugs, 33(1), 9-17. View Source
- [2] Medicines Patent Pool. (2025). Bemnifosbuvir. View Source
- [3] Kunzmann, K. (2024). Bemnifosbuvir, Ruzasvir Regimen Meets Safety, SVR Primary Endpoints in Phase 2 HCV Trial. HCPLive. View Source
